molecular formula C14H20BrNO3S B2726374 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351651-54-1

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No. B2726374
CAS RN: 1351651-54-1
M. Wt: 362.28
InChI Key: AMQFARIHLMHUBX-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide” is likely to be an organic compound containing a benzene ring substituted with a bromine atom and a sulfonamide group. The sulfonamide group is attached to a cyclohexyl group through a hydroxyethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, bromine atom, sulfonamide group, and cyclohexyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the sulfonamide group. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions . The sulfonamide group could potentially engage in a variety of reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

Research has explored the synthesis and characterization of compounds related to benzenesulfonamide for use in photodynamic therapy (PDT). Specifically, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yields. These properties make them very useful as photosensitizers in photodynamic therapy, particularly for Type II mechanisms in cancer treatment. The good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of these compounds underscore their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory effects. A study on 4-(2-substituted hydrazinyl)benzenesulfonamides revealed potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings suggest the therapeutic potential of these compounds in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and diuretic-related treatments (Gul et al., 2016).

Synthetic Chemistry

In the realm of synthetic chemistry, benzenesulfonamide derivatives have shown promise as intermediates and catalysts for various chemical transformations. Their use has been demonstrated in the preparation of β-substituted amines from olefins, showcasing the versatility of benzenesulfonamide-based compounds in facilitating diverse synthetic routes. This application is particularly relevant for developing novel pharmaceuticals and materials (Terauchi & Takemura, 1975).

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity or its use in the synthesis of other compounds .

properties

IUPAC Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFARIHLMHUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

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